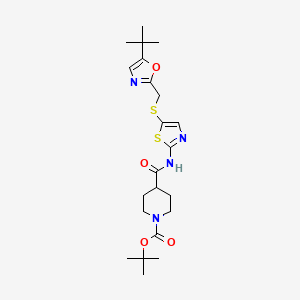![molecular formula C23H23IN2 B12568865 2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide CAS No. 581092-64-0](/img/structure/B12568865.png)
2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their wide-ranging biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with an appropriate aniline derivative under specific conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the indole ring system . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial production methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups onto the indole ring, leading to a variety of substituted derivatives .
Scientific Research Applications
2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trimethyl-1-octadecyl-3H-indol-1-ium iodide
- 2-(4-Hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
- 2-(3,4-Dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
Uniqueness
2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
581092-64-0 |
|---|---|
Molecular Formula |
C23H23IN2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C23H22N2.HI/c1-23(2)20-14-13-17-9-7-8-12-19(17)22(20)25(3)21(23)15-16-24-18-10-5-4-6-11-18;/h4-16H,1-3H3;1H |
InChI Key |
KKFZGCAWJJEZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CNC4=CC=CC=C4)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
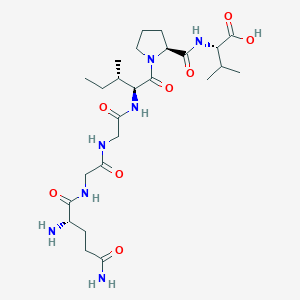

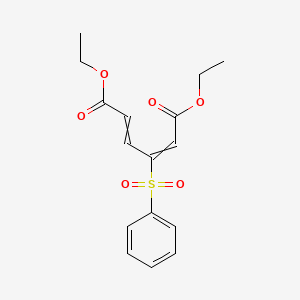
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
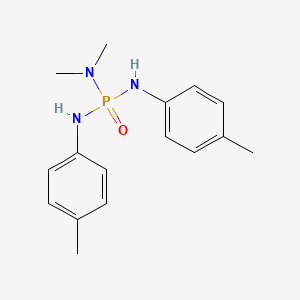
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
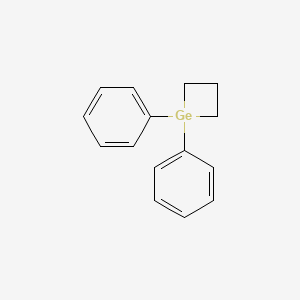
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
